L-692429 vs. GHRP-6: Reversal of Glucocorticoid-Suppressed GH Secretion in Humans
In a double-blind, placebo-controlled crossover study in healthy men, L-692429 demonstrated the capacity to stimulate GH secretion despite concomitant high-dose glucocorticoid treatment, a condition under which endogenous GHRH-mediated GH secretion is characteristically suppressed [1]. While GHRP-6 served as the peptidyl template from which L-692429 was derived as a nonpeptide mimetic, this glucocorticoid-reversal property was specifically validated for L-692429 and distinguishes it from peptidyl GHS-R agonists that have not been systematically evaluated under glucocorticoid-suppressed conditions [1].
| Evidence Dimension | GH secretory response under glucocorticoid suppression (peak GH concentration) |
|---|---|
| Target Compound Data | L-692429 (0.2 mg/kg i.v.): GH peak 25.1 ± 3.4 μg/L after 4-day prednisolone pretreatment; L-692429 (0.75 mg/kg i.v.): GH peak 42.6 ± 5.8 μg/L under same prednisolone suppression |
| Comparator Or Baseline | L-692429 (0.2 mg/kg i.v.) without glucocorticoid: GH peak 53.8 ± 7.2 μg/L; Prednisolone alone (baseline suppression): significantly reduced GH secretion (quantitative suppression not separately reported for comparator GHS-R agonists) |
| Quantified Difference | High-dose L-692429 (0.75 mg/kg) restored GH peak to 79% of the unsuppressed 0.2 mg/kg response (42.6 vs. 53.8 μg/L) and increased AUC0-240min by 71% relative to low-dose under suppression (2298 vs. 1342 μg/min·L, P < 0.01) [1] |
| Conditions | Double-blind, placebo-controlled, three-period crossover study; n=9 healthy young men; prednisolone 20 mg orally three times daily for 4 days; L-692429 administered intravenously |
Why This Matters
This functional capability enables investigation of GH axis regulation in glucocorticoid-exposed models without confounding suppression of endogenous secretagogue pathways, a scenario not addressable with peptidyl GHS-R agonists lacking comparable clinical validation.
- [1] Gertz BJ, et al. L-692,429, a nonpeptide growth hormone (GH) secretagogue, reverses glucocorticoid suppression of GH secretion. J Clin Endocrinol Metab. 1994 Sep;79(3):745-9. View Source
